molecular formula C18H37N B8773996 1-Tetradecylpyrrolidine CAS No. 74673-29-3

1-Tetradecylpyrrolidine

Cat. No.: B8773996
CAS No.: 74673-29-3
M. Wt: 267.5 g/mol
InChI Key: SKLSMNSZLCSTFH-UHFFFAOYSA-N
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Description

1-Tetradecylpyrrolidine is a pyrrolidine derivative featuring a 14-carbon alkyl chain (tetradecyl group) attached to the nitrogen atom of the pyrrolidine ring (a five-membered saturated amine heterocycle). The tetradecyl chain confers lipophilicity, influencing solubility and membrane interactions, which is critical for biological activity or material science applications.

Properties

CAS No.

74673-29-3

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

IUPAC Name

1-tetradecylpyrrolidine

InChI

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h2-18H2,1H3

InChI Key

SKLSMNSZLCSTFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

Pyrrolidine derivatives vary based on substituents at the nitrogen or carbon positions. Key comparisons include:

Compound Substituents Key Properties Applications
1-Tetradecylpyrrolidine N-tetradecyl High lipophilicity; likely low water solubility Surfactants, drug delivery systems
1,2,2,5-Tetramethylpyrrolidine HCl N-methyl, C-methyl groups Crystalline solid; polar substituents enhance solubility in polar solvents Pharmaceutical intermediates
5-Ethyl 2-methyl pyrrolidine derivative Complex ester/cyano groups Melting point: 132–134°C; characterized by NMR/IR Organic synthesis intermediates
Spiropyrrolidines Spiro-fused ring systems Enhanced stereochemical complexity; bioactive in antimicrobial assays Medicinal chemistry lead compounds

Key Observations :

  • Alkyl Chain Length : The tetradecyl group in this compound increases lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl substituents), impacting bioavailability and aggregation behavior.
  • Substituent Effects: Polar groups (e.g., esters, cyano) improve solubility and enable hydrogen bonding, as seen in ’s derivative .
  • Biological Activity : Spiropyrrolidines demonstrate antimicrobial properties, suggesting that N-alkylpyrrolidines with bulky substituents may exhibit enhanced bioactivity .
Comparison with Pyridinium Salts

Key differences:

Property This compound Tetradecylpyridinium Chloride
Heterocycle Saturated pyrrolidine (amine) Aromatic pyridine (quaternary ammonium)
Charge Neutral Positively charged (chloride counterion)
Solubility Likely organic-soluble Water-soluble due to ionic nature
Applications Potential drug delivery Disinfectants, fabric softeners

Functional Insight : The aromaticity and charge of pyridinium salts enhance water solubility and antimicrobial efficacy, whereas pyrrolidine derivatives may favor lipid membrane interactions .

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